molecular formula C17H17NO2 B161387 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline CAS No. 10172-39-1

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Cat. No. B161387
CAS RN: 10172-39-1
M. Wt: 267.32 g/mol
InChI Key: WGTCMJBJRPKENJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C17H17NO2 . It has an average mass of 267.322 Da and a monoisotopic mass of 267.125916 Da .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline consists of a phenyl group attached to an isoquinoline ring, which is further substituted with two methoxy groups at the 6 and 7 positions .


Chemical Reactions Analysis

The compound has been found to undergo various reactions. For instance, it reacts with o-quinone methides, leading to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 267.328 g/mol .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCMJBJRPKENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Citations

For This Compound
48
Citations
R Gitto, S Ferro, S Agnello, L De Luca… - Bioorganic & medicinal …, 2009 - Elsevier
In previous studies we identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. …
Number of citations: 40 www.sciencedirect.com
R Gitto, B Pagano, R Citraro, F Scicchitano… - European journal of …, 2009 - Elsevier
In our previous studies we identified several isoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. With the aim to exploit the main …
Number of citations: 14 www.sciencedirect.com
G Facchetti, MS Christodoulou, E Binda, M Fusè… - Catalysts, 2020 - mdpi.com
Starting from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, a series of amino-phosphorus-based ligands was realized. The so-obtained amino-phosphine ligand (L1), amino-…
Number of citations: 6 www.mdpi.com
R Gitto, S Agnello, S Ferro, L De Luca… - Journal of medicinal …, 2010 - ACS Publications
Following previous studies we herein report the exploration of the carbonic anhydrase (CA, EC 4.2.1.1) inhibitory effects and enzyme selectivity of a small class of 1-(cyclo)…
Number of citations: 60 pubs.acs.org
B Václavíková Vilhanová, A Budinská… - European Journal of …, 2017 - Wiley Online Library
We report herein a simple alternative method for the asymmetric transfer hydrogenation (ATH) of 1‐aryl‐3,4‐dihydroisoquinolines (1‐Ar‐DHIQs) that are known to be challenging …
X Dang, Y He, Y Liu, X Chen, JL Li, XL Zhou, H Jiang… - RSC …, 2018 - pubs.rsc.org
An efficient and convenient method to construct tetracyclic isoquinolinium salts via [Cp*RhCl2]2 catalyzed C–H activation and [4 + 2] annulation reactions in ethanol is described. This …
Number of citations: 1 pubs.rsc.org
E Awuah, A Capretta - The Journal of Organic Chemistry, 2010 - ACS Publications
Strategies for the production of substituted isoquinoline libraries were developed and explored. Routes involving microwave-assisted variants of the Bischler−Napieralski or Pictet−…
Number of citations: 121 pubs.acs.org
P Ábrányi-Balogh, T Földesi, M Milen - Monatshefte für Chemie-Chemical …, 2015 - Springer
A new synthetic route was developed for the preparation of natural products cryptostyline I, II, III and 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The Liebeskind–…
Number of citations: 2 link.springer.com
BVS Reddy, N Umadevi, G Narasimhulu, JS Yadav - Tetrahedron Letters, 2012 - Elsevier
1-Aryl-3,4-dihydroisoquinolines undergo smooth acetoxylation/alkoxylation in the presence of 5mol% Pd(OAc) 2 and a stoichiometric amount of PhI(OAc) 2 by means of C–H activation …
Number of citations: 25 www.sciencedirect.com
G Facchetti, F Neva, G Coffetti, I Rimoldi - Molecules, 2023 - mdpi.com
Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel …
Number of citations: 8 www.mdpi.com

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